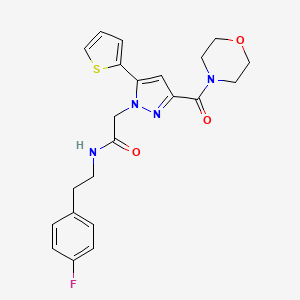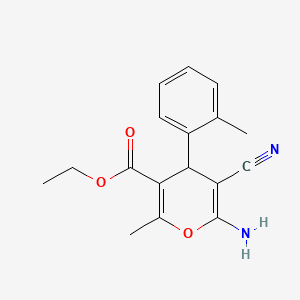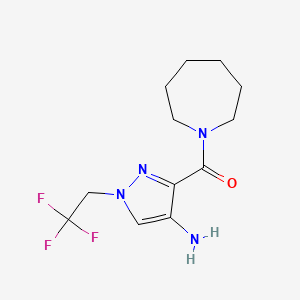
3-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Azepan-1-ylcarbonyl)-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a pyrazole derivative and is commonly known as TFP. TFP has been synthesized using various methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
科学的研究の応用
TFP has been used in various scientific research applications. One of the significant applications of TFP is in the field of medicinal chemistry. TFP has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. TFP has also been used as a probe to study the activity of enzymes and proteins in biological systems. The ability of TFP to bind to specific targets in biological systems has made it a valuable tool for studying complex biochemical processes.
作用機序
The mechanism of action of TFP involves its ability to bind to specific targets in biological systems. TFP has been shown to bind to various proteins and enzymes, including kinases and phosphatases. The binding of TFP to these targets can result in the modulation of their activity, leading to changes in cellular processes. TFP has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and physiological effects:
The biochemical and physiological effects of TFP have been extensively studied. TFP has been shown to modulate various cellular processes, including cell signaling, gene expression, and cell cycle progression. TFP has also been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins. The physiological effects of TFP include its ability to reduce inflammation and oxidative stress in various tissues.
実験室実験の利点と制限
TFP has several advantages for lab experiments. It is relatively easy to synthesize, and its chemical properties make it a valuable tool for studying complex biological processes. TFP has also been shown to have low toxicity, making it safe for use in lab experiments. However, the limitations of TFP include its limited solubility in water, which can make it challenging to use in certain experiments. Additionally, TFP can be expensive to synthesize, which can limit its use in some labs.
将来の方向性
There are several future directions for the study of TFP. One of the significant directions is the development of TFP as a potential drug candidate for the treatment of various diseases. The ability of TFP to bind to specific targets in biological systems makes it a promising candidate for drug development. Another direction is the use of TFP as a tool for studying complex biological processes. The ability of TFP to modulate cellular processes and induce apoptosis in cancer cells makes it a valuable tool for studying the mechanisms of disease. Additionally, the development of new synthesis methods for TFP can make it more accessible for use in lab experiments.
Conclusion:
In conclusion, TFP is a valuable compound that has significant potential in various scientific research applications. The synthesis of TFP is relatively simple, and its ability to bind to specific targets in biological systems makes it a valuable tool for studying complex biochemical processes. The future directions for the study of TFP include the development of TFP as a potential drug candidate and the use of TFP as a tool for studying complex biological processes.
合成法
The synthesis of TFP can be achieved using various methods. One of the commonly used methods involves the reaction of 3-amino-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxylic acid with azepan-1-yl chloroformate. This reaction results in the formation of TFP in good yields. Other methods involve the use of different starting materials and reagents. The synthesis of TFP is relatively simple and can be carried out in a laboratory setting.
特性
IUPAC Name |
[4-amino-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17F3N4O/c13-12(14,15)8-19-7-9(16)10(17-19)11(20)18-5-3-1-2-4-6-18/h7H,1-6,8,16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMOWRWPWKUEOBI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=NN(C=C2N)CC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17F3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

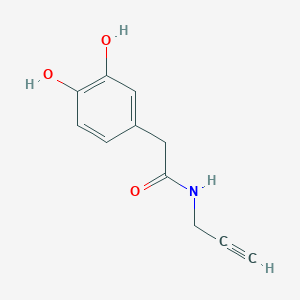

![N-cyclohexyl-N-methyl-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2379501.png)




![(2-chlorophenyl)(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2379507.png)
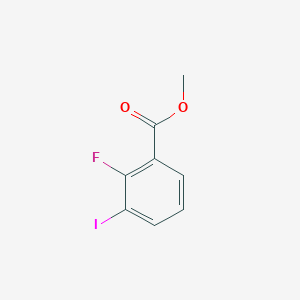
![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-7-yl]prop-2-enamide](/img/structure/B2379515.png)
![2-Cyclopentyl-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyrazole-3-carboxylic acid](/img/structure/B2379516.png)
